molecular formula C18H22F3N5 B12260105 N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B12260105
M. Wt: 365.4 g/mol
InChI Key: VUPBEFCSUNCRDS-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyridazine core

Properties

Molecular Formula

C18H22F3N5

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-dimethyl-6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C18H22F3N5/c1-24(2)16-7-8-17(23-22-16)26-11-9-25(10-12-26)13-14-3-5-15(6-4-14)18(19,20)21/h3-8H,9-13H2,1-2H3

InChI Key

VUPBEFCSUNCRDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperazine ring can facilitate interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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